吡啶-4-醛肟

描述

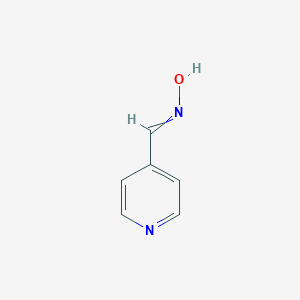

Pyridine-4-aldoxime is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aldoxime functional group (-CH=NOH) attached to the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

科学研究应用

Pyridine-4-aldoxime has a wide range of applications in scientific research:

作用机制

Target of Action

Pyridine-4-aldoxime, also known as Pralidoxime , primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime acts by reactivating acetylcholinesterase that has been inactivated by organophosphate pesticides or related compounds . Organophosphates bind to the esteratic site of acetylcholinesterase, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Biochemical Pathways

The aldoxime-nitrile pathway is a significant route of carbon and nitrogen metabolism in many life forms . This pathway begins with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia . The enzymes involved in this pathway, such as cytochrome P450/CYP79, aldoxime dehydratase, nitrilase, nitrile hydratase, amidase, and hydroxynitrile lyase, present unprecedented opportunities in biocatalysis and green chemistry .

Pharmacokinetics

It’s known that the compound is used to reactivate cholinesterase, mainly outside of the central nervous system .

Result of Action

The primary result of Pyridine-4-aldoxime’s action is the reactivation of acetylcholinesterase, allowing the enzyme to function normally again . This reactivation helps to remove the accumulated acetylcholine, thereby restoring normal neuromuscular junction function .

Action Environment

It’s known that the compound is used as an antidote to organophosphate poisoning , suggesting that its efficacy may be influenced by the presence and concentration of organophosphates in the environment.

生化分析

Biochemical Properties

Pyridine-4-aldoxime interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the reaction of the aldehyde or ketone with hydroxylamine . The principal methods for the production of pyridine oximes and their reactions have been reviewed .

Cellular Effects

Pyridine-4-aldoxime has shown to have antimicrobial activity (antibacterial, antifungal) and cytotoxicity . It has been tested for in vitro antimicrobial activity and found that yeast-type fungi were most sensitive towards C14 and C16 analogues .

Molecular Mechanism

The molecular mechanism of Pyridine-4-aldoxime involves its interactions with biomolecules and its effects at the molecular level. It is a synthetic starting material, a breakdown product, and a probable metabolite of MMB-4 . It does not modify the acetylcholinesterase (AChE) activity in blood, brain, and peripheral tissues by itself or affect the AChE activity inhibited by a 1.0× LD50 dose of nerve agents in guinea pigs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine-4-aldoxime have been observed over time. It has been noted that none of the studied compounds exceeded the efficacy and versatility of the benzalkonium C12 analogue, and benzalkonium analogues also exhibited lower cytotoxicity in the cell viability assay .

Dosage Effects in Animal Models

In animal models, the effects of Pyridine-4-aldoxime vary with different dosages. It has been observed that Pyridine-4-aldoxime at the three doses tested neither induced toxic signs nor altered the toxicity of GB, GF, or VX at the 1.0× LD50 exposure dose .

Metabolic Pathways

Pyridine-4-aldoxime is involved in the aldoxime–nitrile pathway, one of the important routes of carbon and nitrogen metabolism in many life forms . This pathway starts with the transformation of amino acids to aldoximes, which are converted to nitriles and later are ultimately hydrolyzed to acids and ammonia .

准备方法

Synthetic Routes and Reaction Conditions: Pyridine-4-aldoxime can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium .

Industrial Production Methods: Industrial production of pyridine-4-aldoxime often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure the quality of the final product .

化学反应分析

Types of Reactions: Pyridine-4-aldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.

Reduction: Reduction of the aldoxime group can yield pyridine-4-methylamine.

Substitution: The aldoxime group can participate in nucleophilic substitution reactions to form quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides and other electrophiles are employed in substitution reactions.

Major Products:

Oxidation: Pyridine-4-carboxylic acid.

Reduction: Pyridine-4-methylamine.

Substitution: Quaternary ammonium salts.

相似化合物的比较

Pyridine-3-aldoxime: Similar structure but with the aldoxime group at the third position.

Nicotinamide: Contains an amide group instead of an aldoxime group.

Isonicotinamide: Similar to nicotinamide but with the amide group at the fourth position.

Uniqueness: Pyridine-4-aldoxime is unique due to its specific positioning of the aldoxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form quaternary ammonium salts and its role as an antidote for organophosphate poisoning highlight its versatility and importance in various applications .

生物活性

4-Pyridinealdoxime (4-PA) is a compound that has garnered attention due to its biological activity, particularly as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates and nerve agents. This article explores its synthesis, biological interactions, and efficacy based on diverse research findings.

4-Pyridinealdoxime is a member of the pyridine aldoxime family, which are compounds characterized by the presence of an aldoxime functional group attached to a pyridine ring. These compounds have been studied for their potential therapeutic roles, especially in counteracting the effects of neurotoxic agents.

The primary mechanism by which 4-PA exerts its biological effects is through reactivation of AChE. When AChE is inhibited by organophosphates, it leads to an accumulation of acetylcholine at synapses, causing overstimulation of muscles and glands. 4-PA acts by displacing the organophosphate from the active site of AChE, restoring its function.

3.1 Antimicrobial Properties

Research has demonstrated that 4-PA exhibits antimicrobial activity against various bacterial strains. A study evaluating pyridinium-4-aldoxime salts showed that compounds derived from 4-PA had significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyridinium-4-Aldoxime Salts

| Compound | MIC (μg/mL) against G+ Bacteria | MIC (μg/mL) against G- Bacteria |

|---|---|---|

| 4-PA | 16 | >100 |

| Benzalkonium B12 | 8 | 32 |

3.2 Reactivation of Acetylcholinesterase

The reactivation potency of 4-PA has been compared with other oximes. In studies involving guinea pigs exposed to nerve agents, 4-PA demonstrated significant reactivation capabilities, although it showed variability based on the specific agent used .

Table 2: Reactivation Potency of 4-Pyridinealdoxime Compared to Other Oximes

Case Study 1: Nerve Agent Exposure

In a controlled study, guinea pigs were administered nerve agents followed by treatment with various oximes including 4-PA. The results indicated that while not as effective as pralidoxime, 4-PA still provided significant protection against lethal doses of certain nerve agents .

Case Study 2: Antimicrobial Efficacy

A recent evaluation involved testing the effectiveness of several pyridine derivatives, including 4-PA, on isolated rat hearts to assess their biological activity related to perfusion pressure. The findings suggested that while some derivatives had adverse effects on heart function, 4-PA maintained stable perfusion pressure under test conditions .

5. Cytotoxicity Assessment

Cytotoxicity studies are crucial for determining the safety profile of any therapeutic agent. The cytotoxic potential of various pyridinium salts derived from 4-PA was assessed using different cell lines, revealing varying degrees of cytotoxicity with IC50 values ranging from low (3.5 μmol/L for certain derivatives) to high (>1000 μmol/L for others) .

Table 3: Cytotoxicity Profile of Pyridinium-4-Aldoxime Salts

| Compound | IC50 (μmol/L) ± SEM |

|---|---|

| Compound A | 16 ± 2 |

| Compound B | >1000 |

| Benzalkonium B12 | 29 ± 3 |

6. Conclusion and Future Directions

The biological activity of 4-pyridinealdoxime underscores its potential as both an antidote for nerve agent poisoning and an antimicrobial agent. Future research should focus on optimizing its efficacy and minimizing cytotoxic effects through structural modifications and exploring combination therapies with other agents.

属性

CAS 编号 |

696-54-8 |

|---|---|

分子式 |

C6H6N2O |

分子量 |

122.12 g/mol |

IUPAC 名称 |

(NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5- |

InChI 键 |

OFYLBLSSPQTTHT-YVMONPNESA-N |

SMILES |

C1=CN=CC=C1C=NO |

手性 SMILES |

C1=CN=CC=C1/C=N\O |

规范 SMILES |

C1=CN=CC=C1C=NO |

Pictograms |

Irritant |

同义词 |

Isonicotinaldehyde Oxime; 4-Pyridinaldoxime; 4-Pyridinecarboxaldehyde Oxime; NSC 63847; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。